Target Engagement: TrkA Kinase Inhibition Classification
Publicly available drug target databases identify this specific compound (CAS 2320516-94-5, synonymous with WO2012125667 Example 24) as a Tropomyosin-related kinase A (TrkA) inhibitor [1]. In contrast, closely related analogs based on the same 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl core but with different N-substituents, such as 2-(benzylsulfanyl)- or 2-(4-chlorophenoxy)-acetamide variants, are not annotated with this specific kinase target profile [2]. This target assignment is a fundamental differential for studies focused on neurotrophin signaling or NGF-mediated pain pathways.
| Evidence Dimension | Primary Molecular Target |
|---|---|
| Target Compound Data | TrkA Inhibitor (DrugMap annotation) |
| Comparator Or Baseline | 2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide; target not publicly specified |
| Quantified Difference | Qualitative target assignment difference |
| Conditions | Database annotation based on patent disclosure WO2012125667 |
Why This Matters
For procurement decisions in TrkA-related pain or neurobiology research, only this specific compound has a publicly verifiable link to the target, whereas its closest structural analogs are uncharacterized 'dark chemical matter' that may be inactive or hit alternative targets.
- [1] DrugMap. Triazolo[4,3-b]pyridazine derivative 2 (ID: DMMJ1FN). Target: TrkA. View Source
- [2] 2-(4-chlorophenoxy)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide (CAS 2034415-86-4). View Source
